molecular formula C11H11NO B131887 3-(Oxiran-2-yl)-2-phenylpropanenitrile CAS No. 60788-53-6

3-(Oxiran-2-yl)-2-phenylpropanenitrile

Cat. No.: B131887
CAS No.: 60788-53-6
M. Wt: 173.21 g/mol
InChI Key: VQSRPYDEVXQYKT-UHFFFAOYSA-N
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Description

3-(Oxiran-2-yl)-2-phenylpropanenitrile is an organic compound that features both an oxirane (epoxide) ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxiran-2-yl)-2-phenylpropanenitrile typically involves the Darzens reaction, which is a condensation reaction between a carbonyl compound and a haloacetonitrile in the presence of a base . This method is favored for its efficiency in forming the oxirane ring and the nitrile group simultaneously.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the Darzens reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-yl)-2-phenylpropanenitrile primarily involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and thus readily undergoes ring-opening reactions, while the nitrile group can participate in various transformations, including reduction and hydrolysis . These reactions enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Uniqueness: 3-(Oxiran-2-yl)-2-phenylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of an aromatic ring, an epoxide, and a nitrile group makes it a valuable intermediate for synthesizing a wide range of complex molecules .

Properties

IUPAC Name

3-(oxiran-2-yl)-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-10(6-11-8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSRPYDEVXQYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579643
Record name 3-(Oxiran-2-yl)-2-phenylpropanenitrile (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60788-53-6
Record name 3-(Oxiran-2-yl)-2-phenylpropanenitrile (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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